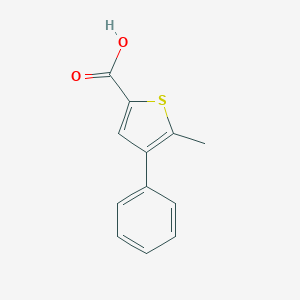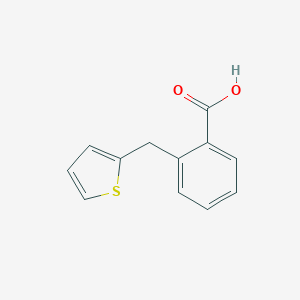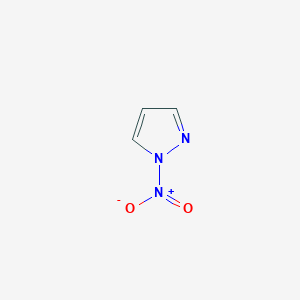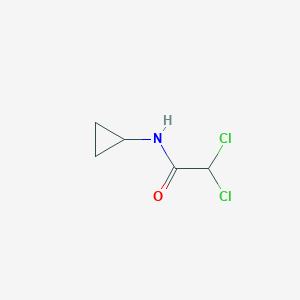
2,2-dichloro-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-cyclopropylacetamide, also known as DCCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DCCP belongs to the class of amides and is synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-N-cyclopropylacetamide is not fully understood. However, it has been proposed that 2,2-dichloro-N-cyclopropylacetamide inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. 2,2-dichloro-N-cyclopropylacetamide has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,2-dichloro-N-cyclopropylacetamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2-dichloro-N-cyclopropylacetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,2-dichloro-N-cyclopropylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dichloro-N-cyclopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2,2-dichloro-N-cyclopropylacetamide has also been found to have low toxicity, making it safe for use in lab experiments. However, 2,2-dichloro-N-cyclopropylacetamide has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,2-dichloro-N-cyclopropylacetamide has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2-dichloro-N-cyclopropylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 2,2-dichloro-N-cyclopropylacetamide in treating various types of cancer. Another area of interest is its potential as an antifungal agent. Studies are needed to determine the mechanism of action of 2,2-dichloro-N-cyclopropylacetamide against fungi and to identify potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of 2,2-dichloro-N-cyclopropylacetamide in humans. Overall, 2,2-dichloro-N-cyclopropylacetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
In conclusion, 2,2-dichloro-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 2,2-dichloro-N-cyclopropylacetamide.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-cyclopropylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess antifungal, antibacterial, and anticancer properties. 2,2-dichloro-N-cyclopropylacetamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
39084-90-7 |
|---|---|
Produktname |
2,2-dichloro-N-cyclopropylacetamide |
Molekularformel |
C5H7Cl2NO |
Molekulargewicht |
168.02 g/mol |
IUPAC-Name |
2,2-dichloro-N-cyclopropylacetamide |
InChI |
InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9) |
InChI-Schlüssel |
BLRFDMOFTKEFJQ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(Cl)Cl |
Kanonische SMILES |
C1CC1NC(=O)C(Cl)Cl |
Andere CAS-Nummern |
39084-90-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)

![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)

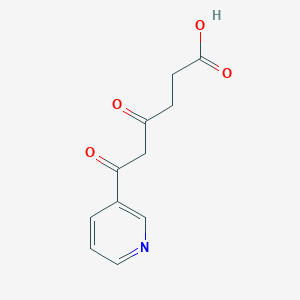
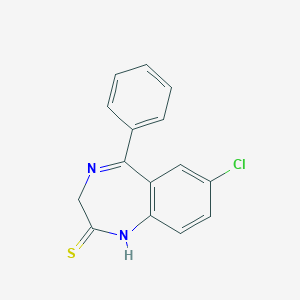
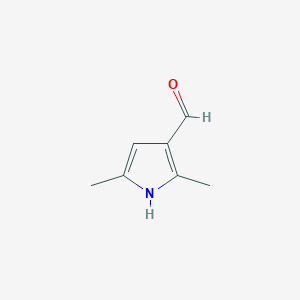
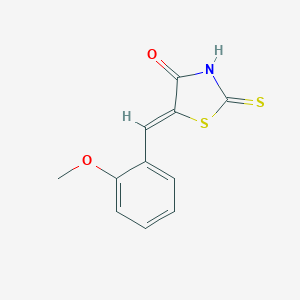
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
